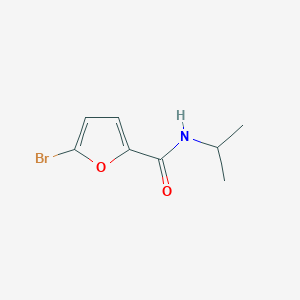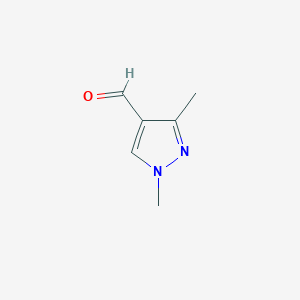![molecular formula C13H9BrN2 B1270589 2-(3-Bromophenyl)imidazo[1,2-a]pyridine CAS No. 419557-33-8](/img/structure/B1270589.png)
2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine derivatives can involve several pathways, including palladium-catalyzed cascade reactions and one-pot synthesis methods. For instance, a novel and efficient synthesis pathway has been developed for indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridine, utilizing palladium-catalyzed CO insertion and C-H bond activation (Ju Zhang, Xinying Zhang, & Xuesen Fan, 2016).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines can be modified to exhibit different chemical and physical properties. The orientation in the bromination of imidazo[1,2-a]pyridines, for example, is influenced by the position of the hydrogen atom, demonstrating the specificity of substitution reactions at the molecular level (S. N. Godovikova & Y. Gol'dfarb, 1965).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(3-Bromophenyl)imidazo[1,2-a]pyridine and related compounds have been widely explored in chemical syntheses. For instance, in the bromination of imidazo[1,2-a]pyridines, the hydrogen in the 3-position is often replaced, highlighting a specific reactivity pattern in these compounds (Godovikova & Gol'dfarb, 1965). Additionally, the reactivity of these compounds with different reagents, such as triethylamine, can lead to the formation of various derivatives including indoles and other imidazopyridines, which is significant for developing new chemical entities (Khalafy et al., 2002).
Crystallography and Structural Analysis
Imidazo[1,2-a]pyridine-based compounds are structurally diverse and significant in crystallography. Single crystal X-ray diffraction studies have revealed insights into the structural occupancy of these compounds when introducing bulky or electron-rich moieties into their structure. This is crucial for understanding their potential in pharmaceutical and other applications (Kwong et al., 2019).
Catalysis and Chemical Transformations
The role of imidazo[1,2-a]pyridine derivatives in catalysis has been noted, particularly in reactions involving copper-catalyzed processes. For example, copper-catalyzed selenylation using selenium powder as a reagent has been developed for the synthesis of nitrogen heterocycle-fused imidazo[1,2-a]pyridines (Sun et al., 2017). Additionally, palladium-catalyzed reactions have been employed for synthesizing complex structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones, showcasing the versatility of these compounds in organic synthesis (Zhang et al., 2016).
Medicinal Chemistry and Pharmacological Potential
Imidazo[1,2-a]pyridine derivatives are also significant in medicinal chemistry due to their wide range of biological activities. The C2-functionalization of these compounds is challenging but crucial for developing new pharmaceuticals. Their applications range from treatments for heart and circulatory failures to potential roles as enzyme inhibitors (Sharma & Prasher, 2022). The pharmacological potential of these compounds is further highlighted by their various biological activities, including anticancer, antimicrobial, and antiviral properties (Deep et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of “2-(3-Bromophenyl)imidazo[1,2-a]pyridine” could be in the field of medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQIBJOTAFMVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357795 | |
| Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)imidazo[1,2-a]pyridine | |
CAS RN |
419557-33-8 | |
| Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)









